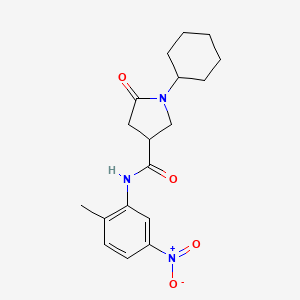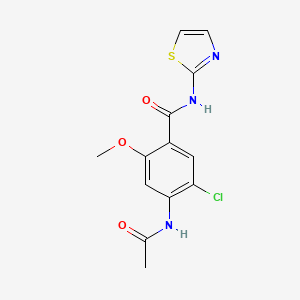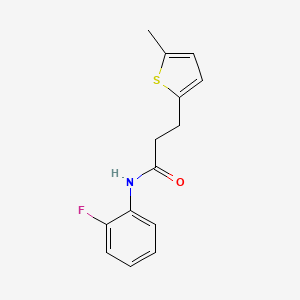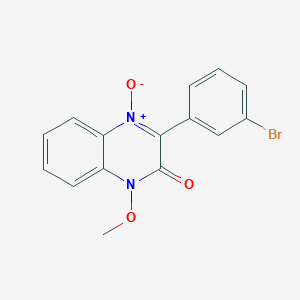![molecular formula C18H19ClN2O3S B4392955 3-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-1-ONE](/img/structure/B4392955.png)
3-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-1-ONE
Overview
Description
3-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-1-ONE is a complex organic compound that belongs to the piperazine class of chemicals This compound is characterized by the presence of a chlorophenyl group, a furoyl group, and a piperazine ring
Preparation Methods
The synthesis of 3-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-1-ONE involves several steps. One common method includes the reaction of 4-chlorothiophenol with 3-chloropropionyl chloride to form 3-(4-chlorophenylthio)propionyl chloride. This intermediate is then reacted with 4-(2-furoyl)piperazine under controlled conditions to yield the desired compound. The reaction typically requires the use of a base such as triethylamine and an inert solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
3-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 3-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-1-ONE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
3-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PROPAN-1-ONE can be compared to other piperazine derivatives such as:
1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine: Known for its potent dopamine transporter inhibition.
Etoperidone, nefazodone, and trazodone: Structurally related drugs that may produce similar metabolites.
3-(4-chlorophenyl)propionic acid: Shares the chlorophenyl group but differs in its overall structure and applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-14-3-5-15(6-4-14)25-13-7-17(22)20-8-10-21(11-9-20)18(23)16-2-1-12-24-16/h1-6,12H,7-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLXTHQTDHKXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCSC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl {[4-oxido-2-oxo-3-(4-propoxyphenyl)-1(2H)-quinoxalinyl]oxy}acetate](/img/structure/B4392872.png)

![N-(3-{1-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FORMAMIDE](/img/structure/B4392879.png)
![N-[3-[(2,2-diphenylacetyl)amino]propyl]pyridine-2-carboxamide](/img/structure/B4392881.png)


![1-PHENYL-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-1-ETHANONE](/img/structure/B4392905.png)
![ethyl 3-{[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetyl]amino}benzoate](/img/structure/B4392914.png)
![4-pyrazol-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4392927.png)
![2-methoxy-4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4392931.png)
![1-({7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl)piperidine-4-carboxamide](/img/structure/B4392941.png)
![4-fluoro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B4392953.png)
![3,3-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4392965.png)

